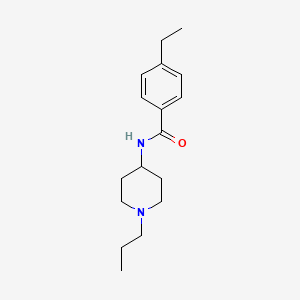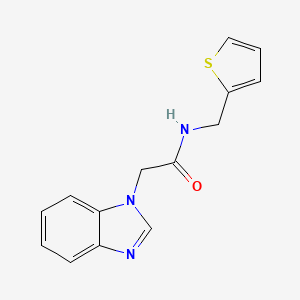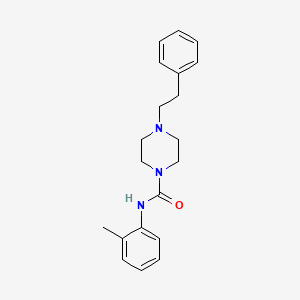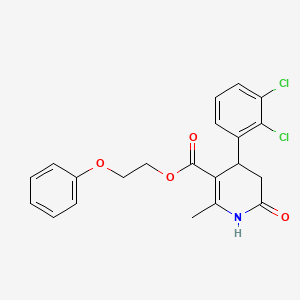![molecular formula C22H25N5O2 B4680185 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B4680185.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a synthetic small molecule that has been extensively studied for its potential applications in cancer treatment. ABT-751 belongs to the family of microtubule inhibitors and has been shown to exert anti-tumor effects by disrupting the normal function of microtubules within cancer cells.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide exerts its anti-tumor effects by disrupting the normal function of microtubules within cancer cells. Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division. This compound binds to the beta-tubulin subunit of microtubules and inhibits their polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is that it has a broad spectrum of anti-tumor activity, making it a potentially useful agent in the treatment of many different types of cancer. However, this compound also has some limitations. For example, it has been shown to have limited activity against certain types of cancer, such as pancreatic cancer. In addition, this compound has a relatively short half-life, which may limit its effectiveness in some situations.
Future Directions
There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties and increase its effectiveness. Another area of interest is the identification of biomarkers that may predict response to this compound treatment, allowing for more personalized treatment approaches. Finally, there is interest in exploring the potential use of this compound in combination with other agents, such as immunotherapy, to enhance its anti-tumor effects.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of a wide range of cancer cell lines, including ovarian, breast, and lung cancer. In addition, this compound has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-23-20-5-3-4-6-21(20)27(16)15-22(29)24-18-7-9-19(10-8-18)26-13-11-25(12-14-26)17(2)28/h3-10H,11-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFQAKTLHMQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)
![1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)


![ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4680129.png)


![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680144.png)
![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4680160.png)


